molecular formula C12H11NO4 B082902 Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 14174-93-7

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No. B082902
CAS RN: 14174-93-7
M. Wt: 233.22 g/mol
InChI Key: BOBTXTQSXBWIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a chemical compound . It has been described as a heterocyclic enol containing a Michael acceptor .


Synthesis Analysis

This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .


Chemical Reactions Analysis

The compound is involved in a Smiles rearrangement reaction, which is a type of Ugi-type multicomponent condensation . This reaction involves the compound, aldehyde derivatives, amine derivatives, and isocyanides, leading to the efficient production of heterocyclic enamines .

Scientific Research Applications

  • Synthesis and Reaction Studies :

    • Prolonged treatment with phosphorus oxychloride leads to the formation of 4-chloro derivatives and loss of 1-N-alkyl groups, indicating its reactivity under specific conditions (Ukrainets et al., 2009).
    • Synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids through short-term treatment with hydrohalogen acids (Ukrainets et al., 2006).
    • A study on the synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid through alkaline hydrolysis (Ukrainets et al., 2006).
    • An improved method for preparing derivatives and their antitubercular activities (Ukrainets et al., 2008).
  • Properties and Applications in Medicine :

    • Investigation of anticoagulant, analgesic, and anti-inflammatory activities of synthesized compounds (Ukrainets et al., 1994).
    • Study of the hydrolytic opening of quinazoline ring in derivatives and its reaction with phenylmagnesium bromide (Shemchuk et al., 2010).
    • Synthesis of novel compounds as potential antibacterial agents through ultrasound-promoted reactions (Balaji et al., 2013).
  • Spectroscopic Characterization and Reactivity Study :

    • Theoretical and spectroscopic study of ethyl 4-oxoquinoline-3-carboxylate derivatives and their neutral and radical anion forms (Rimarčík et al., 2011).
    • Spectroscopic characterization and reactivity study using DFT and MD approaches, indicating inhibitory activity against ACP reductase (Ranjith et al., 2017).
  • Thermolysis and Synthesis Techniques :

    • Thermolysis of ethyl esters leading to the formation of specific compounds, studied by X-ray diffraction (Украинец et al., 2013).
    • Use of N,N'-dicyclohexylcarbodiimide in the synthesis, characterized by high yields and purity (Ukrainets et al., 2011).

Future Directions

The compound has been used in the development of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This represents a promising strategy for the synthesis of new compounds .

properties

IUPAC Name

ethyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)11(15)13-9/h3-6,14H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBTXTQSXBWIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282923
Record name Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

CAS RN

14174-93-7
Record name Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14174-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 28791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC28791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Citations

For This Compound
1
Citations
IV Ukrainets, LV Sidorenko, EN Svechnikova… - Chemistry of …, 2007 - Springer
The high reactivity of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates is governed by the simultaneous presence of the 4-OH and 2-C=O groups in the pyridine part of the …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.